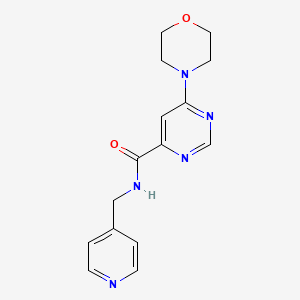

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has gained significant interest in scientific research due to its potential implications in cancer treatment and other fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is stirred and refluxed to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and potentially alter its biological activity.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction can result in the formation of different functionalized compounds .

Applications De Recherche Scientifique

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Cancer Research: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the mitotic kinase Mps1, which plays a crucial role in cell division.

Biological Studies: It is used in biological studies to investigate the mechanisms of cell cycle regulation and mitosis.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves the inhibition of the mitotic kinase Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. By inhibiting Mps1, the compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-6-morpholinopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit antiproliferative activity against cancer cells.

Phenylpyridine-carboxamide derivatives: These compounds also contain a pyrimidine scaffold and have shown moderate cytotoxicity against various cancer cell lines.

Uniqueness

6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific inhibition of the mitotic kinase Mps1, which distinguishes it from other pyrimidine derivatives that may target different molecular pathways. Additionally, its combination of a morpholine ring and a pyridine moiety contributes to its distinct chemical and biological properties.

Activité Biologique

6-Morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a morpholino group and a pyridine moiety, which contribute to its unique biological properties. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, particularly in cancer research:

- Inhibition of Kinases : The compound has been noted for its ability to inhibit mitotic kinases such as Mps1, which plays a crucial role in cell division and cancer progression. This inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells .

- Molecular Docking Studies : Molecular docking simulations have shown favorable interactions with key residues in target proteins, indicating potential neuroprotective effects and selectivity towards specific kinases involved in cancer signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies:

Case Studies

Several case studies have explored the efficacy of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced proliferation in breast and lung cancer cell lines by inducing apoptosis through kinase inhibition.

- Neuroprotection : A study highlighted its potential neuroprotective effects by showing improved outcomes in models of neurodegeneration, attributed to its interaction with ATF4 and NF-kB pathways.

- Antimicrobial Evaluation : Although primarily focused on anticancer activity, related compounds have exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Morpholine Substitution | Enhances selectivity for kinase targets. |

| Pyridine Moiety | Improves binding affinity to target proteins. |

| Carboxamide Group | Influences solubility and bioavailability. |

Research indicates that variations in these groups can lead to compounds with improved potency and selectivity for specific biological targets .

Propriétés

IUPAC Name |

6-morpholin-4-yl-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(17-10-12-1-3-16-4-2-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECDVLRRWZRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.